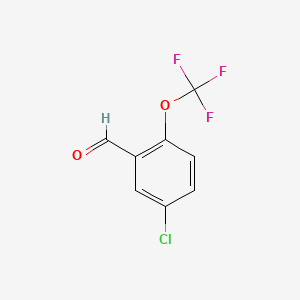

5-Chloro-2-(trifluoromethoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRCCSALVWMZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676443 | |

| Record name | 5-Chloro-2-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092461-15-8 | |

| Record name | 5-Chloro-2-(trifluoromethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-(trifluoromethoxy)benzaldehyde: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-(trifluoromethoxy)benzaldehyde (CAS Number: 1092461-15-8), a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and drug development. The strategic placement of the chloro, trifluoromethoxy, and aldehyde functionalities on the benzene ring makes this compound a valuable synthon for accessing novel molecular architectures with desirable pharmacological properties. This document will delve into the compound's physicochemical properties, its synthesis and reactivity profile, and its applications in the design of bioactive molecules. Safety and handling protocols, along with available spectral data, are also discussed to provide a complete technical resource for laboratory professionals.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic potential of a drug candidate. Unlike the more common trifluoromethyl (-CF3) group, the trifluoromethoxy moiety possesses a bent conformation and acts as a weak hydrogen bond acceptor. Its introduction into a molecule can profoundly influence lipophilicity, metabolic stability, and bioavailability, often leading to improved pharmacokinetic and pharmacodynamic profiles. This compound serves as a readily available starting material for introducing this advantageous group into a diverse range of molecular scaffolds.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1092461-15-8 | |

| Molecular Formula | C8H4ClF3O2 | |

| Molecular Weight | 224.56 g/mol | |

| Appearance | Liquid | |

| Predicted Boiling Point | 221.1 ± 35.0 °C | |

| Predicted Density | 1.463 ± 0.06 g/cm³ | |

| Storage Conditions | 2-8 °C, Inert atmosphere |

Spectroscopic Data

While extensive peer-reviewed spectroscopic data for this compound is not widely published, predicted mass spectrometry data is available. This information is crucial for reaction monitoring and product characterization.

| Adduct | m/z |

| [M+H]+ | 224.99248 |

| [M+Na]+ | 246.97442 |

| [M-H]- | 222.97792 |

| Data sourced from . |

Synthesis and Reactivity

Synthesis

Hypothetical Synthetic Workflow:

Caption: A potential synthetic pathway to this compound.

Reactivity

The reactivity of this compound is dominated by the aldehyde functional group. The presence of the electron-withdrawing chloro and trifluoromethoxy groups enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Key Reactions:

-

Reductive Amination: The aldehyde can readily undergo reductive amination with primary and secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding substituted benzylamines. This is a cornerstone reaction in the synthesis of many pharmaceutical building blocks.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the formation of substituted styrenes, providing a route to a variety of downstream products.

-

Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds, such as malonates and nitriles, to generate a diverse array of functionalized alkenes.

-

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., potassium permanganate, Jones reagent) or reduced to the corresponding benzyl alcohol with reducing agents like sodium borohydride.

Reactivity Profile:

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples of marketed drugs derived from this compound are not yet prevalent, its potential as a building block is significant. The trifluoromethoxy group is present in several FDA-approved drugs, including the amyotrophic lateral sclerosis medication Riluzole.[1] The unique electronic properties of this group can lead to enhanced binding affinities and improved pharmacokinetic profiles.

The aldehyde functionality of this compound serves as a versatile handle for introducing the chloro- and trifluoromethoxy-substituted phenyl ring into larger, more complex molecules. This is particularly valuable in the synthesis of compound libraries for high-throughput screening in drug discovery campaigns. The chloro substituent also provides a potential site for further functionalization through cross-coupling reactions, further expanding the synthetic utility of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Information sourced from .

Recommended Handling Protocol

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C) under an inert atmosphere as recommended.[2]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid direct contact with skin and eyes.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Workflow for a Typical Reaction:

Caption: A generalized workflow for reactions involving this compound.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern provides access to novel chemical entities with potentially enhanced pharmacological properties. While detailed synthetic and reactivity studies are still emerging in the public literature, its potential for use in the synthesis of a wide range of bioactive molecules is clear. This guide provides a foundational understanding of its properties, reactivity, and safe handling, empowering researchers to effectively utilize this compound in their research endeavors.

References

- AOBChem USA

- Sigma-Aldrich

- Echemi

- Chiralen

- PubChem

- MDPI

Sources

An In-Depth Technical Guide to 5-Chloro-2-(trifluoromethoxy)benzaldehyde: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for medicinal chemists. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1] This guide provides a comprehensive technical overview of 5-Chloro-2-(trifluoromethoxy)benzaldehyde, a valuable and reactive intermediate poised for application in the synthesis of novel therapeutics. Its molecular weight is 224.56 g/mol .[2]

The trifluoromethoxy group is highly lipophilic and metabolically stable, properties that can enhance a drug candidate's membrane permeability, oral bioavailability, and half-life.[1] When combined with a chlorine substituent and a reactive aldehyde functional group on a benzene ring, as in this compound, the resulting molecule becomes a versatile scaffold for constructing complex chemical architectures with tailored pharmacological profiles. This guide will delve into the chemical properties, a plausible synthetic pathway, safety and handling protocols, and potential applications of this important building block.

Physicochemical and Chemical Properties

This compound, with the CAS Number 1092461-15-8 and molecular formula C₈H₄ClF₃O₂, is typically a liquid at room temperature.[2][3] A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 224.56 g/mol | [2] |

| CAS Number | 1092461-15-8 | [2][3] |

| Molecular Formula | C₈H₄ClF₃O₂ | [2][3] |

| Physical Form | Liquid | [3] |

| Purity | Typically ≥90% | [3] |

| Storage | 2-8°C under an inert atmosphere | [2][3] |

| InChI Key | VJRCCSALVWMZAN-UHFFFAOYSA-N | [3] |

The presence of the electron-withdrawing trifluoromethoxy and chloro groups on the aromatic ring influences the reactivity of the aldehyde. The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including but not limited to:

-

Reductive amination: to form substituted benzylamines.

-

Wittig and related olefination reactions: to generate substituted styrenes.

-

Condensation reactions: with active methylene compounds, phenols, and amines to form a variety of heterocyclic structures.

-

Oxidation: to the corresponding carboxylic acid.

-

Reduction: to the corresponding benzyl alcohol.

Plausible Synthetic Route

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a plausible and chemically sound synthetic route can be proposed based on established methodologies for trifluoromethoxylation and aromatic formylation. The proposed two-step synthesis starts from the commercially available 4-chloro-2-nitrophenol.

Caption: Plausible synthetic pathway for this compound.

Step-by-Step Methodology (Proposed)

Step 1: Trifluoromethoxylation of 4-Chloro-2-nitrophenol

This step introduces the key trifluoromethoxy group. A common method for this transformation is the reaction with a trifluoromethylating agent like trifluoromethyl triflate (TfCF₃) or a Ruppert-Prakash-type reagent in the presence of a suitable base.

-

Protocol:

-

To a stirred solution of 4-chloro-2-nitrophenol (1.0 equiv.) in an aprotic solvent such as dichloromethane or acetonitrile, add a non-nucleophilic base like triethylamine or diisopropylethylamine (1.2 equiv.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of trifluoromethyl triflate (1.1 equiv.) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-chloro-4-(trifluoromethoxy)-2-nitrobenzene.

-

Step 2: Reduction of the Nitro Group

The nitro group is reduced to an amine, which is a precursor for the subsequent Sandmeyer reaction.

-

Protocol:

-

Dissolve 1-chloro-4-(trifluoromethoxy)-2-nitrobenzene (1.0 equiv.) in ethanol or ethyl acetate.

-

Add a catalyst such as palladium on carbon (5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate to obtain 4-chloro-2-(trifluoromethoxy)aniline.

-

Step 3: Sandmeyer Reaction to Form the Nitrile

The Sandmeyer reaction converts the aniline to a nitrile, which can then be reduced to the aldehyde.

-

Protocol:

-

Dissolve 4-chloro-2-(trifluoromethoxy)aniline (1.0 equiv.) in an aqueous solution of hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.05 equiv.) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv.) and sodium cyanide (1.2 equiv.) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Stir the reaction mixture at room temperature for several hours, then heat gently (e.g., to 50-60 °C) to ensure complete reaction.

-

Cool the mixture and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer, dry it, and concentrate it to yield 5-chloro-2-(trifluoromethoxy)benzonitrile.

-

Step 4: Reduction of the Nitrile to the Aldehyde

The final step is the partial reduction of the nitrile to the aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H).

-

Protocol:

-

Dissolve 5-chloro-2-(trifluoromethoxy)benzonitrile (1.0 equiv.) in an anhydrous solvent like dichloromethane or toluene under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (1.2 equiv.) in an appropriate solvent (e.g., hexanes or toluene).

-

Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt or dilute hydrochloric acid.

-

Allow the mixture to warm to room temperature and stir until two clear layers form.

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford this compound.

-

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that it is classified as a skin and eye irritant.[4] Therefore, appropriate personal protective equipment (PPE) should be used when handling this compound.

-

Hazard Statements:

-

Precautionary Statements:

-

First Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]

-

-

Storage and Handling:

Predicted Spectroscopic Data

-

¹H NMR:

-

Aldehyde proton (CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.5 ppm.

-

Aromatic protons: Three protons on the aromatic ring will likely appear as multiplets or doublets of doublets in the range of δ 7.0 to 8.0 ppm. The exact chemical shifts and coupling constants will depend on the electronic effects of the chloro and trifluoromethoxy substituents.

-

-

¹³C NMR:

-

Carbonyl carbon (C=O): A signal is expected between δ 185 and 195 ppm.

-

Aromatic carbons: Signals for the six aromatic carbons will be in the range of δ 110 to 160 ppm. The carbon attached to the trifluoromethoxy group will likely show a quartet due to coupling with the fluorine atoms.

-

Trifluoromethoxy carbon (CF₃): A quartet is expected around δ 120 ppm with a large C-F coupling constant.

-

-

¹⁹F NMR:

-

A singlet is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.

-

-

IR Spectroscopy:

-

A strong C=O stretching vibration for the aldehyde is expected around 1700-1720 cm⁻¹.

-

C-H stretching vibrations for the aromatic ring and aldehyde will be present around 2700-2850 cm⁻¹ and 3000-3100 cm⁻¹.

-

Strong C-F and C-O stretching bands are also anticipated.

-

Exemplary Application in Heterocyclic Synthesis: Preparation of a Substituted Benzofuran

Substituted benzaldehydes are common starting materials for the synthesis of a wide variety of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. An exemplary application of this compound is in the synthesis of a substituted benzofuran, a privileged structure in drug discovery. The following is a proposed workflow for such a synthesis.

Caption: Exemplary workflow for the synthesis of a substituted benzofuran.

Exemplary Protocol: Synthesis of a 2-Aryl-benzofuran Derivative

This protocol is adapted from established methods for palladium-catalyzed benzofuran synthesis.

-

Materials:

-

This compound

-

A suitable 2-halophenol (e.g., 2-iodophenol)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

-

A phosphine ligand (e.g., PPh₃, XPhos)

-

A base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., DMF, Toluene)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 equiv.).

-

Add a solution of this compound (1.2 equiv.) and the 2-halophenol (1.0 equiv.) in the anhydrous solvent.

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC.

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite and wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired substituted benzofuran.

-

This exemplary application highlights how the aldehyde functionality can be leveraged to participate in cross-coupling and cyclization reactions, leading to complex heterocyclic systems that are of high interest in drug discovery programs.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. The presence of the trifluoromethoxy group offers the potential to enhance the metabolic stability and lipophilicity of target molecules, while the chloro and aldehyde functionalities provide versatile handles for a wide range of synthetic transformations. While detailed synthetic and application literature for this specific compound is emerging, its structural motifs are highly desirable in modern drug design. This guide provides a foundational understanding of its properties, a plausible synthetic route, essential safety information, and a scientifically grounded example of its potential application, serving as a valuable resource for researchers aiming to leverage this compound in the synthesis of next-generation therapeutics.

References

- AOBChem USA. This compound.

- PubChemLite. This compound (C8H4ClF3O2).

- MDPI. (2023).

- Google Patents.

- Google Patents.

- Benchchem. A Technical Guide to the Applications of 3-(Trifluoromethyl)benzaldehyde in Medicinal Chemistry.

- ChemicalBook. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis.

- Google Patents.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Chloro-5-(trifluoromethyl)

- MDPI. (2023).

Sources

An In-depth Technical Guide to 5-Chloro-2-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of 5-Chloro-2-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of significant interest in synthetic and medicinal chemistry. This document is structured to deliver not just data, but also field-proven insights into its handling, synthesis, and potential applications, grounded in established scientific principles.

Core Compound Identification and Properties

This compound is a substituted benzaldehyde featuring a chlorine atom at the 5-position and a trifluoromethoxy group at the 2-position of the benzene ring. It is crucial to distinguish this compound from its isomer, 5-Chloro-2-(trifluoromethyl)benzaldehyde, as the electronic and steric properties of the trifluoromethoxy (-OCF3) group differ significantly from those of the trifluoromethyl (-CF3) group, influencing its reactivity and potential applications.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1092461-15-8[1][2] |

| Molecular Formula | C8H4ClF3O2[1] |

| Molecular Weight | 224.57 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C=O)OC(F)(F)F |

| InChI Key | VJRCCSALVWMZAN-UHFFFAOYSA-N |

Physicochemical Properties

Precise experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table includes predicted values from reputable chemical suppliers, which serve as a useful estimation for experimental planning.

| Property | Predicted Value | Source |

| Boiling Point | 221.1 ± 35.0 °C | Echemi |

| Density | 1.463 ± 0.06 g/cm³ | Echemi |

| XLogP3 | 3.2 | Echemi |

Synthesis and Reactivity

Conceptual Synthetic Workflow

The following diagram illustrates a hypothetical, logical workflow for the synthesis of this compound. This is a representative pathway and has not been experimentally validated from available literature.

Caption: A plausible, non-validated synthetic pathway for this compound.

Expected Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups:

-

Aldehyde Group: This group is expected to undergo typical aldehyde reactions, including:

-

Nucleophilic addition (e.g., Grignard reactions, Wittig reactions).

-

Reductive amination to form corresponding amines.

-

Oxidation to the corresponding carboxylic acid.

-

Condensation reactions with active methylene compounds.

-

-

Aromatic Ring: The benzene ring is substituted with two electron-withdrawing groups: the chloro and the trifluoromethoxy groups. This deactivates the ring towards electrophilic aromatic substitution. The trifluoromethoxy group is ortho, para-directing, while the chloro group is also ortho, para-directing. Their combined effect would likely direct incoming electrophiles to the 4 and 6 positions, though reactions are expected to be sluggish. The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, particularly of the chlorine atom, under forcing conditions.

Applications in Research and Development

The trifluoromethoxy group is a highly valued substituent in medicinal chemistry due to its ability to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. While specific applications of this compound are not widely documented, its structure suggests its potential as a versatile building block in the synthesis of novel therapeutic agents and functional materials.

The aldehyde functionality provides a convenient handle for the construction of more complex molecular scaffolds, making it a valuable intermediate for generating libraries of compounds for high-throughput screening in drug discovery programs.

Spectroscopic Characterization (Predicted)

¹H NMR

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The aldehyde proton will appear as a singlet significantly downfield (typically δ 9.5-10.5 ppm). The aromatic protons will likely appear as a doublet, a singlet (or a narrow doublet), and a doublet of doublets, with chemical shifts influenced by the electron-withdrawing effects of the substituents.

¹³C NMR

The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the downfield region (around 190 ppm). The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The six aromatic carbons will give distinct signals, with their chemical shifts reflecting the substitution pattern.

IR Spectroscopy

The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the aldehyde group, typically in the range of 1690-1715 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations of the benzene ring will appear in the 1450-1600 cm⁻¹ region. The C-O and C-F stretching vibrations of the trifluoromethoxy group will also be present.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the aldehyde proton (M-1) and the formyl group (M-29). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for structurally similar compounds, it should be handled with care in a well-ventilated fume hood.

General Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Hazard Identification (Anticipated)

Based on analogous structures, the compound may be classified with the following hazards:

-

Skin corrosion/irritation

-

Serious eye damage/eye irritation

-

Specific target organ toxicity — single exposure (respiratory system irritation)

Conclusion

This compound is a chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. While detailed experimental data is currently limited in the public domain, its structural features suggest a rich and versatile reactivity profile. This guide provides a foundational understanding of its properties based on available data and established chemical principles, serving as a valuable resource for researchers and developers working with this and related fluorinated compounds. As with any chemical, all handling and reactions should be conducted with appropriate safety precautions and after consulting available safety documentation.

References

A comprehensive list of references is not provided due to the limited availability of specific literature for this compound. The information presented is a synthesis of data from chemical supplier databases and general principles of organic chemistry. For safety and handling, it is imperative to consult the specific Safety Data Sheet provided by the supplier.

Sources

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

This guide provides a comprehensive overview of the synthetic pathways for producing 5-Chloro-2-(trifluoromethoxy)benzaldehyde, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The unique substitution pattern of this molecule, featuring a chlorine atom, a trifluoromethoxy group, and a reactive aldehyde moiety, makes it a valuable building block for accessing complex molecular architectures with enhanced biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Fluorinated Benzaldehydes

The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, into organic molecules is a widely employed strategy in medicinal and agricultural chemistry. The trifluoromethoxy group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When present on a benzaldehyde scaffold, it provides a versatile handle for a wide array of chemical transformations, making compounds like this compound highly sought-after intermediates.

This guide will explore the most viable synthetic routes to this target molecule, critically analyzing the advantages and limitations of each approach. We will delve into the mechanistic underpinnings of the key chemical transformations and provide detailed experimental protocols to enable the successful synthesis of this important compound.

Proposed Synthetic Pathways

Several logical synthetic routes to this compound can be envisioned, primarily diverging based on the timing of the introduction of the key functional groups. The most promising strategies include:

-

Pathway A: Ortho-Formylation of a Pre-functionalized Benzene Ring. This approach begins with a commercially available or readily synthesized substituted benzene derivative and introduces the aldehyde group in a regioselective manner.

-

Pathway B: Synthesis from a Substituted Aniline. This strategy leverages the versatile chemistry of aniline derivatives, employing diazotization followed by a formylation reaction.

-

Pathway C: Multi-step Synthesis Involving Oxidation of a Benzyl Alcohol. This route constructs the benzaldehyde through the oxidation of a corresponding benzyl alcohol, which is synthesized from a suitable precursor.

The following sections will provide a detailed examination of each of these pathways.

Pathway A: Ortho-Formylation of 4-Chloro-1-(trifluoromethoxy)benzene

This pathway is arguably the most direct, starting from the commercially available 4-chloro-1-(trifluoromethoxy)benzene. The key challenge lies in achieving regioselective formylation at the position ortho to the trifluoromethoxy group. The trifluoromethoxy group is known to be an ortho,para-director in electrophilic aromatic substitution, albeit deactivating. However, the position ortho to the trifluoromethoxy group is sterically hindered, and the electronic effects of both the chloro and trifluoromethoxy groups will influence the reaction's outcome.

Method A1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. While 4-chloro-1-(trifluoromethoxy)benzene is not strongly activated, this reaction can often be driven to completion under forcing conditions.

Reaction Mechanism: The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from a formamide (e.g., N,N-dimethylformamide, DMF) and phosphoryl chloride (POCl₃). This electrophile then attacks the aromatic ring, followed by hydrolysis to yield the aldehyde.

Anticipated Regioselectivity: The trifluoromethoxy group will direct the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the chlorine atom, formylation is expected to occur at the 2-position (ortho to the -OCF₃ group).

Experimental Protocol: Vilsmeier-Haack Formylation

| Step | Procedure | Reagents & Quantities | Notes |

| 1 | To a stirred solution of 4-chloro-1-(trifluoromethoxy)benzene in anhydrous DMF at 0 °C, slowly add phosphoryl chloride. | 4-chloro-1-(trifluoromethoxy)benzene (1.0 eq), Anhydrous DMF (10 vol), Phosphoryl chloride (1.5 eq) | The reaction is exothermic; maintain the temperature below 5 °C during the addition. |

| 2 | After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C. | Monitor the reaction progress by TLC or GC-MS. The reaction may require several hours to reach completion. | |

| 3 | Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate. | Saturated aq. Sodium Acetate | The quenching process is exothermic and may release HCl gas. Perform in a well-ventilated fume hood. |

| 4 | Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). | Ethyl acetate or Dichloromethane | |

| 5 | Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | Water, Brine, Anhydrous Sodium Sulfate | |

| 6 | Purify the crude product by column chromatography on silica gel. | Silica gel, Hexanes/Ethyl acetate gradient | The desired product is expected to be a major isomer, but the formation of other isomers is possible. |

Method A2: Ortho-Lithiation Followed by Formylation

Directed ortho-metalation is a powerful tool for regioselective functionalization. The trifluoromethoxy group can act as a directing group for lithiation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic formylating agent, such as DMF.

Reaction Mechanism: A strong lithium base, such as n-butyllithium or sec-butyllithium, deprotonates the aromatic ring at the position ortho to the trifluoromethoxy group. The resulting aryllithium intermediate is then trapped by DMF to form a tetrahedral intermediate, which upon acidic workup, hydrolyzes to the aldehyde.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base is crucial to achieve deprotonation rather than nucleophilic attack on the aromatic ring. The low reaction temperature (-78 °C) is necessary to maintain the stability of the aryllithium intermediate and prevent side reactions.

Experimental Protocol: Ortho-Lithiation and Formylation

| Step | Procedure | Reagents & Quantities | Notes |

| 1 | To a solution of 4-chloro-1-(trifluoromethoxy)benzene in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium dropwise. | 4-chloro-1-(trifluoromethoxy)benzene (1.0 eq), Anhydrous THF (10 vol), n-Butyllithium (1.1 eq) | Maintain a strictly anhydrous and inert environment. The solution may develop a color upon lithiation. |

| 2 | Stir the reaction mixture at -78 °C for 1-2 hours. | This allows for complete lithiation. | |

| 3 | Add anhydrous DMF dropwise to the reaction mixture at -78 °C. | Anhydrous DMF (1.5 eq) | The reaction is typically rapid. |

| 4 | Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride. | Saturated aq. Ammonium Chloride | |

| 5 | Extract the product with diethyl ether or ethyl acetate. | Diethyl ether or Ethyl acetate | |

| 6 | Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. | Water, Brine, Anhydrous Magnesium Sulfate | |

| 7 | Purify the crude product by flash column chromatography. | Silica gel, Hexanes/Ethyl acetate | This method is expected to provide high regioselectivity for the desired ortho-formylated product. |

Diagram of Pathway A

Caption: Synthetic routes to this compound via ortho-formylation.

Pathway B: Synthesis from 5-Chloro-2-(trifluoromethoxy)aniline

This pathway commences with 5-chloro-2-(trifluoromethoxy)aniline, which can be synthesized from commercially available precursors. The key transformation is the conversion of the amino group to an aldehyde, which can be achieved through a Sandmeyer-type reaction.

Method B1: Sandmeyer-Type Formylation

The classical Sandmeyer reaction involves the diazotization of an aniline followed by reaction with a copper(I) salt. While typically used for introducing halogens or a cyano group, modifications of this reaction can be used to install an aldehyde function. One such method involves the reaction of the diazonium salt with formaldoxime in the presence of a copper catalyst.

Reaction Mechanism: The aniline is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt then reacts with formaldoxime, which serves as a formyl anion equivalent, in the presence of a copper(II) catalyst to yield an intermediate that hydrolyzes to the final aldehyde.

Experimental Protocol: Sandmeyer-Type Formylation

| Step | Procedure | Reagents & Quantities | Notes |

| 1 | Dissolve 5-chloro-2-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. | 5-chloro-2-(trifluoromethoxy)aniline (1.0 eq), Conc. HCl, Water | |

| 2 | Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. | Sodium nitrite (1.1 eq), Water | Diazotization is a critical step; careful temperature control is essential to prevent decomposition of the diazonium salt. |

| 3 | In a separate flask, prepare a solution of formaldoxime by heating paraformaldehyde, hydroxylamine hydrochloride, and sodium acetate in water. | Paraformaldehyde, Hydroxylamine hydrochloride, Sodium acetate, Water | |

| 4 | To the formaldoxime solution, add a solution of copper(II) sulfate pentahydrate and sodium sulfite in water. | Copper(II) sulfate pentahydrate, Sodium sulfite, Water | |

| 5 | Slowly add the cold diazonium salt solution to the formaldoxime/copper solution, maintaining the temperature between 10-20 °C. | The reaction is typically exothermic. | |

| 6 | After the addition is complete, stir the reaction mixture for several hours at room temperature. | ||

| 7 | Acidify the mixture with hydrochloric acid and heat to reflux to hydrolyze the intermediate. | Hydrochloric acid | |

| 8 | Extract the product with an organic solvent, wash, dry, and purify by column chromatography. | Organic solvent, Water, Brine, Anhydrous drying agent, Silica gel | A detailed procedure for a similar transformation can be found in the literature.[1] |

Diagram of Pathway B

Caption: Synthesis of this compound from the corresponding aniline.

Pathway C: Oxidation of 5-Chloro-2-(trifluoromethoxy)benzyl Alcohol

This pathway involves the synthesis of the corresponding benzyl alcohol, followed by a selective oxidation to the aldehyde. This approach can be advantageous if the benzyl alcohol is more readily accessible than the aldehyde itself.

Step C1: Synthesis of 5-Chloro-2-(trifluoromethoxy)benzyl Alcohol

The benzyl alcohol can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via a Grignard reaction with paraformaldehyde or by reduction of a corresponding benzoic acid or ester. A more direct route would be the reduction of 5-chloro-2-(trifluoromethoxy)benzoic acid, which can be synthesized by carboxylation of the aryllithium species generated in Pathway A2.

Step C2: Oxidation to the Benzaldehyde

A variety of mild oxidizing agents can be used to convert the benzyl alcohol to the benzaldehyde without over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a classic and effective reagent for this transformation.

Reaction Mechanism: The alcohol attacks the chromium(VI) center of PCC to form a chromate ester. A subsequent E2-type elimination, with pyridine acting as the base, yields the aldehyde, a chromium(IV) species, and pyridinium hydrochloride.

Experimental Protocol: Oxidation with PCC

| Step | Procedure | Reagents & Quantities | Notes |

| 1 | To a stirred suspension of pyridinium chlorochromate (PCC) in anhydrous dichloromethane, add a solution of 5-chloro-2-(trifluoromethoxy)benzyl alcohol in dichloromethane. | Pyridinium chlorochromate (1.5-2.0 eq), Anhydrous dichloromethane | PCC is a mild irritant and should be handled with care. The reaction is typically performed at room temperature. |

| 2 | Stir the reaction mixture for 2-4 hours at room temperature. | Monitor the reaction by TLC. | |

| 3 | Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts. | Diethyl ether, Silica gel or Celite | The chromium byproducts are toxic and should be disposed of properly. |

| 4 | Concentrate the filtrate under reduced pressure. | ||

| 5 | Purify the crude product by column chromatography if necessary. | Silica gel, Hexanes/Ethyl acetate | A similar procedure has been reported for a related compound.[2] |

Diagram of Pathway C

Caption: Final oxidation step for the synthesis of the target benzaldehyde.

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Material | Key Transformation(s) | Advantages | Disadvantages |

| A1: Vilsmeier-Haack | 4-Chloro-1-(trifluoromethoxy)benzene | Electrophilic Aromatic Substitution | Potentially a one-step reaction from a common starting material. | Regioselectivity may not be perfect; reaction conditions can be harsh. |

| A2: Ortho-Lithiation | 4-Chloro-1-(trifluoromethoxy)benzene | Directed Ortho-Metalation | High regioselectivity is expected; mild reaction conditions. | Requires strictly anhydrous and inert conditions; use of organolithium reagents. |

| B: Sandmeyer-Type | 5-Chloro-2-(trifluoromethoxy)aniline | Diazotization, Formylation | Utilizes well-established chemistry; can be a high-yielding route. | Diazonium salts can be unstable; multi-step synthesis of the starting aniline may be required. |

| C: Oxidation | 5-Chloro-2-(trifluoromethoxy)benzyl alcohol | Oxidation | Final step is typically clean and high-yielding with the right oxidant. | Requires the synthesis of the benzyl alcohol precursor, adding steps to the overall sequence. |

Conclusion

The synthesis of this compound can be accomplished through several viable synthetic routes. The choice of the optimal pathway will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory.

For laboratory-scale synthesis where high regioselectivity is paramount, the ortho-lithiation pathway (A2) is likely the most reliable approach. For larger-scale production, the Vilsmeier-Haack (A1) or the Sandmeyer-type formylation (B) may be more cost-effective, provided that the regioselectivity and yield are acceptable. The oxidation of the corresponding benzyl alcohol (C) represents a solid final step that can be integrated into a longer synthetic sequence.

This guide has provided a detailed overview of these synthetic strategies, including mechanistic insights and practical experimental protocols. It is our hope that this information will be a valuable resource for researchers and scientists working towards the synthesis of this and other important fluorinated building blocks.

References

- PrepChem. Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde.

- Roman, G. Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. Chemistry & Chemical Technology, 2023, 17(3), 532-541.

- PrepChem. Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde.

- Yadav, V. et al. Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 2021, 11, 13456-13479.

Sources

An In-depth Technical Guide to the Spectroscopic Profile of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(trifluoromethoxy)benzaldehyde is a halogenated aromatic aldehyde of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a chloro group, a trifluoromethoxy group, and an aldehyde functionality, imparts distinct physicochemical properties that make it a valuable building block in the synthesis of novel compounds. The trifluoromethoxy group, in particular, is often employed as a lipophilic hydrogen bond donor and can significantly influence a molecule's metabolic stability and binding affinity.

This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound. In the absence of publicly available experimental spectra, this guide leverages predictive models and data from structurally analogous compounds to offer a robust theoretical framework for its spectroscopic identification and characterization. This approach is designed to empower researchers in confirming the identity and purity of this compound in their synthetic endeavors.

Molecular Structure and Predicted Spectroscopic Features

The structural attributes of this compound are pivotal in determining its spectroscopic signature. The molecule consists of a benzene ring substituted with a chlorine atom at position 5, a trifluoromethoxy group at position 2, and an aldehyde group at position 1. This arrangement leads to a specific pattern of signals in various spectroscopic analyses.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals for the aldehydic proton and the three aromatic protons.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CHO | 9.8 - 10.2 | Singlet (s) | - |

| H-6 | 7.8 - 8.0 | Doublet (d) | ~2.5 |

| H-4 | 7.6 - 7.8 | Doublet of doublets (dd) | ~8.5, 2.5 |

| H-3 | 7.3 - 7.5 | Doublet (d) | ~8.5 |

Rationale Behind Predictions:

-

Aldehydic Proton (CHO): The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a sharp singlet in the downfield region of the spectrum.

-

Aromatic Protons: The electronic effects of the substituents dictate the chemical shifts of the aromatic protons. The trifluoromethoxy group is electron-withdrawing, and the chloro group is deactivating.

-

H-6: This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. It is expected to appear as a doublet due to coupling with H-4.

-

H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.

-

H-3: This proton is ortho to the electron-donating (by resonance) but inductively withdrawing trifluoromethoxy group and is expected to be the most upfield of the aromatic protons, appearing as a doublet due to coupling with H-4.

-

Caption: A streamlined workflow for acquiring ¹H NMR data.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to ensure optimal resolution and lineshape.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

-

Data Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence for ¹H NMR.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, it is a less sensitive technique than ¹H NMR but is equally crucial for structural confirmation.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 185 - 195 |

| C-OCF₃ | 150 - 160 (quartet, J ≈ 2-5 Hz) |

| C-Cl | 135 - 145 |

| C-CHO | 130 - 140 |

| C-3 | 125 - 135 |

| C-4 | 120 - 130 |

| C-6 | 115 - 125 |

| CF₃ | 118 - 122 (quartet, J ≈ 250-260 Hz) |

Rationale Behind Predictions:

-

Carbonyl Carbon (C=O): Similar to the aldehyde proton, the carbonyl carbon is significantly deshielded and appears far downfield.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the trifluoromethoxy group (C-OCF₃) will be significantly affected by the electronegative oxygen and fluorine atoms and will likely show coupling to the fluorine atoms. The carbon bearing the chlorine (C-Cl) will also be downfield. The other aromatic carbons will have distinct chemical shifts based on their positions relative to the substituents.

-

Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A more concentrated sample (20-50 mg) may be required for good signal-to-noise.

-

Instrument Setup:

-

Use a ¹³C NMR probe on a 400 MHz or higher field spectrometer.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

-

Data Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of ¹³C NMR.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2900-3100 | Aromatic C-H stretch | Medium |

| 2720-2820 | Aldehyde C-H stretch | Weak (often appears as a doublet) |

| 1690-1710 | Aldehyde C=O stretch | Strong, sharp |

| 1550-1600 | Aromatic C=C stretch | Medium |

| 1200-1300 | C-O stretch (ether) | Strong |

| 1100-1200 | C-F stretch (in OCF₃) | Very Strong |

| 700-850 | C-Cl stretch | Strong |

Rationale Behind Predictions:

-

The spectrum will be dominated by a strong, sharp absorption for the aldehyde carbonyl (C=O) stretch.

-

The characteristic, though often weak, aldehyde C-H stretching bands are expected.

-

Strong absorptions corresponding to the C-O and C-F bonds of the trifluoromethoxy group will be prominent.

-

The C-Cl stretch will appear in the fingerprint region.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place it in a liquid cell.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder or the pure solvent.

-

-

Data Acquisition:

-

Place the sample in the spectrometer and acquire the spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₈H₄ClF₃O₂

-

Monoisotopic Mass: 224.9852 g/mol

-

Predicted Fragmentation Pattern:

-

[M]+• (Molecular Ion): A peak at m/z 224, with a characteristic M+2 peak at m/z 226 of approximately one-third the intensity due to the ³⁷Cl isotope.

-

[M-H]+: A peak at m/z 223, corresponding to the loss of the aldehydic hydrogen.

-

[M-CHO]+: A peak at m/z 195, resulting from the loss of the formyl group.

-

[M-OCF₃]+: A peak at m/z 139, from the cleavage of the trifluoromethoxy group.

-

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a detailed, albeit theoretical, spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the rationale for these predictions, offer a valuable resource for scientists working with this compound. The provided experimental protocols are based on standard laboratory practices and can be readily adapted for the acquisition of actual experimental data. As a Senior Application Scientist, I emphasize that while predictive tools are powerful, experimental verification remains the gold standard in chemical analysis. This guide serves as a robust starting point for such verification, enabling researchers to confidently identify and utilize this compound in their innovative research and development endeavors.

References

Due to the absence of specific literature detailing the experimental spectroscopic data for this compound, this section provides references to general but authoritative sources for spectroscopic theory and interpretation.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development and materials science, the precise characterization of novel compounds is paramount. 5-Chloro-2-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde of interest due to the unique electronic properties imparted by its substituent groups: the chloro, trifluoromethoxy, and aldehyde moieties. This guide offers a comprehensive analysis of the predicted ¹H NMR spectrum of this compound, grounded in fundamental principles and data from analogous structures. We will explore the theoretical underpinnings of the spectrum, predict the chemical shifts and coupling constants, and provide a detailed experimental protocol for its acquisition.

Molecular Structure and Proton Designations

To facilitate a clear discussion, the protons of this compound are designated as follows:

Figure 1: Structure of this compound with proton designations.

Theoretical Framework: Substituent Effects in ¹H NMR

The chemical shift of a proton in a benzene ring is primarily influenced by the aromatic ring current, which deshields the protons and shifts their resonance downfield to the 7-8 ppm region.[1] Substituents on the ring further modulate these chemical shifts through inductive and resonance effects.

-

Inductive Effects : These are transmitted through sigma bonds and are related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density away from the ring, deshielding nearby protons and shifting them downfield (to a higher ppm value).[2]

-

Resonance Effects : These are transmitted through the pi system of the aromatic ring. Electron-donating groups (EDGs) with lone pairs of electrons can donate electron density into the ring, particularly at the ortho and para positions, causing shielding and an upfield shift (to a lower ppm value). Conversely, EWGs with pi bonds can withdraw electron density from the ring, deshielding the ortho and para positions.

In this compound, we have three substituents to consider:

-

Aldehyde Group (-CHO) : This is a deactivating, electron-withdrawing group due to both induction and resonance. It strongly deshields the ortho protons.[3][4]

-

Chloro Group (-Cl) : This is a deactivating group that is electron-withdrawing by induction but weakly electron-donating by resonance. The inductive effect generally dominates.[5]

-

Trifluoromethoxy Group (-OCF₃) : This is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms, which is transmitted through the oxygen atom to the ring. It is considered a "pseudo-halogen" due to its electronic properties. It is also known to exert a long-range electron-withdrawing effect.[6]

Predicted ¹H NMR Spectrum

Based on the principles of substituent effects and analysis of data from similar compounds, the following is a detailed prediction of the ¹H NMR spectrum of this compound.

Aldehydic Proton (H_aldehyde)

The aldehydic proton is the most deshielded proton in the molecule due to its direct attachment to the electron-withdrawing carbonyl group. In benzaldehyde, this proton resonates at approximately 10.0 ppm.[7] The presence of additional electron-withdrawing groups on the aromatic ring is expected to shift this signal slightly further downfield.

-

Predicted Chemical Shift (δ): 10.1 - 10.3 ppm

-

Multiplicity: Singlet (s) or a very narrow triplet due to small long-range coupling to H-6.

Aromatic Protons (H-3, H-4, and H-6)

The three aromatic protons are in distinct chemical environments and will give rise to separate signals. Their chemical shifts can be estimated by considering the additive effects of the substituents.

-

H-6 : This proton is ortho to the strongly deshielding aldehyde group and meta to both the chloro and trifluoromethoxy groups. The dominant effect will be the deshielding from the aldehyde group.

-

Predicted Chemical Shift (δ): ~7.9 ppm

-

Multiplicity: Doublet of doublets (dd) or a doublet, depending on the resolution of the meta coupling. It will be split by H-4 (meta coupling) and potentially show a small long-range coupling to the aldehydic proton.

-

Predicted Coupling Constants (J): ⁴J(H-6, H-4) ≈ 2.5 - 3.0 Hz.

-

-

H-4 : This proton is para to the aldehyde group, ortho to the chloro group, and meta to the trifluoromethoxy group. The combined electron-withdrawing effects of all three substituents will result in significant deshielding.

-

Predicted Chemical Shift (δ): ~7.7 ppm

-

Multiplicity: Doublet of doublets (dd). It will be split by H-3 (ortho coupling) and H-6 (meta coupling).

-

Predicted Coupling Constants (J): ³J(H-4, H-3) ≈ 8.5 - 9.0 Hz; ⁴J(H-4, H-6) ≈ 2.5 - 3.0 Hz.

-

-

H-3 : This proton is meta to the aldehyde group, ortho to the trifluoromethoxy group, and meta to the chloro group. The strong inductive effect of the adjacent trifluoromethoxy group will be a major contributor to its chemical shift.

-

Predicted Chemical Shift (δ): ~7.5 ppm

-

Multiplicity: Doublet (d). It will be split by H-4 (ortho coupling).

-

Predicted Coupling Constants (J): ³J(H-3, H-4) ≈ 8.5 - 9.0 Hz.

-

It is also possible to observe long-range coupling between the aromatic protons and the fluorine atoms of the trifluoromethoxy group, which could lead to further fine splitting of the signals.[8]

Summary of Predicted Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |

| H_aldehyde | 10.1 - 10.3 | s | - |

| H-6 | ~7.9 | dd | ⁴J ≈ 2.5 - 3.0 |

| H-4 | ~7.7 | dd | ³J ≈ 8.5 - 9.0, ⁴J ≈ 2.5 - 3.0 |

| H-3 | ~7.5 | d | ³J ≈ 8.5 - 9.0 |

Experimental Protocol for ¹H NMR Acquisition

The following protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[9]

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound.[4]

-

Solvent Selection: Choose a high-purity deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[10]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[5] Gentle vortexing or sonication can aid dissolution.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[7]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[4] If any particulate matter is present, filter the solution through a small plug of cotton wool in the pipette.

-

Tube Cleaning and Labeling: Wipe the outside of the NMR tube with a lint-free tissue and a suitable solvent (e.g., isopropanol) to remove any contaminants.[4] Label the tube clearly.

Figure 2: Experimental workflow for NMR analysis.

NMR Spectrometer Setup and Data Acquisition

These parameters are for a typical 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample concentration.[11]

-

Instrument Insertion: Carefully insert the NMR tube into the spectrometer's sample holder.

-

Lock and Shim: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, symmetrical peaks.[5]

-

Acquisition Parameters:

-

Pulse Angle: A 30° or 45° pulse is generally sufficient for routine ¹H spectra.[5]

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

-

Acquisition Time (AQ): Typically 2-4 seconds. This determines the digital resolution of the spectrum.[11]

-

Relaxation Delay (D1): A delay of 1-5 seconds between pulses ensures that the protons have fully relaxed, which is important for accurate integration.[1]

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.[5]

-

-

Data Acquisition: Start the acquisition to obtain the Free Induction Decay (FID).

Data Processing

-

Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.

-

Calibration: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integration and Analysis: Integrate the signals to determine the relative number of protons for each peak. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aldehydic proton and the three aromatic protons, with chemical shifts and coupling patterns dictated by the strong electronic effects of the chloro, trifluoromethoxy, and aldehyde substituents. By understanding the fundamental principles of substituent effects and following a robust experimental protocol, researchers can confidently acquire and interpret the spectrum of this and related molecules. This guide provides a solid framework for the structural elucidation of such compounds, which is a critical step in the fields of drug discovery and materials science.

References

- Brown, D. W. (2025). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]

- Chemical Instrumentation Facility, Iowa State University.

- Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

- UCL Faculty of Mathematical & Physical Sciences.

- ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

- Castañar, L., et al. (2014). Determination of Magnitudes and Relative Signs of ¹H–¹⁹F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. [Link]

- Royal Society of Chemistry.

- Moodle.

- Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

- Pearson. Explain the relative chemical shifts of the benzene ring protons. [Link]

- Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. [Link]

- University of Ottawa NMR Facility Blog. (2017).

- PubChem. 1-Bromo-2-(trifluoromethyl)benzene. [Link]

- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

- Chemistry Steps. NMR Chemical Shift Values Table. [Link]

- YouTube. (2015).

- ResearchGate. (2025). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033895). [Link]

- YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link]

- University of Calgary. anisole (NMR Spectrum). [Link]

- ResearchGate. (2025). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF. [Link]

Sources

- 1. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

13C NMR analysis of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

An In-Depth Technical Guide to the ¹³C NMR Analysis of 5-Chloro-2-(trifluoromethoxy)benzaldehyde

Introduction: Unveiling Molecular Architecture with ¹³C NMR

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic compounds is paramount. This compound is a compound of interest, incorporating a unique combination of electron-withdrawing and moderately activating groups on an aromatic scaffold. These features make it a valuable synthon but also present a compelling case for detailed spectroscopic analysis. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unparalleled insight into the carbon framework of a molecule. Unlike ¹H NMR, ¹³C NMR spectra are typically free of complex spin-spin coupling between adjacent carbons (due to the low natural abundance of ¹³C), providing a distinct signal for each unique carbon environment.[1]

This guide provides a comprehensive technical overview of the ¹³C NMR analysis of this compound. We will delve into the theoretical principles governing chemical shifts, present a field-proven experimental protocol, and conduct a detailed spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR spectroscopy for structural characterization.

PART 1: Theoretical Principles & Predictive Analysis

The chemical shift of a given carbon nucleus is exquisitely sensitive to its local electronic environment. The substituents on the benzene ring—an aldehyde (-CHO), a chloro (-Cl), and a trifluoromethoxy (-OCF3) group—each exert distinct electronic effects (inductive and resonance), which modulate the shielding of the aromatic carbons. Understanding these effects is the key to assigning the signals in the ¹³C NMR spectrum.

-

Aldehyde Group (-CHO): This group is strongly deactivating due to its electron-withdrawing inductive (-I) and resonance (-R) effects. The carbonyl carbon itself is highly deshielded and appears far downfield, typically in the 190-195 ppm region, making it a diagnostic peak.[2] The ipso-carbon (the ring carbon attached to the substituent) is also deshielded.

-

Chloro Group (-Cl): The chlorine atom is deactivating overall. It exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deshields nearby carbons. However, it also has a weak electron-donating resonance effect (+R) through its lone pairs, which can shield the ortho and para positions to a small extent. The net effect is typically a significant downfield shift for the ipso-carbon (C-Cl) and smaller effects on the other ring carbons.[1]

-

Trifluoromethoxy Group (-OCF3): This group presents a more complex electronic profile. The oxygen atom's lone pairs can participate in resonance donation (+R), which would tend to shield the ortho and para positions. However, the three highly electronegative fluorine atoms create an extremely powerful inductive withdrawal (-I) effect that dominates.[3] This strong -I effect significantly deshields the ipso-carbon (C-O) and influences the entire ring. Furthermore, the trifluoromethyl carbon itself will appear as a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹JCF).[4] The carbon attached to the -OCF3 group (C-2) will also exhibit splitting, appearing as a quartet due to two-bond coupling (²JCF).[3][5]

Predicting the Spectrum: An Additivity Approach

While an experimental spectrum provides the definitive data, we can predict the approximate chemical shifts for the aromatic carbons using the principle of substituent additivity. We start with the chemical shift of benzene (128.5 ppm) and add established Substituent Chemical Shifts (SCS) for each group relative to its position.

Molecular Structure for Assignment: To facilitate our discussion, the carbon atoms of this compound are numbered as follows:

Caption: Standard workflow from sample preparation to spectral analysis.

Protocol 2: ¹³C NMR Data Acquisition

The choice of acquisition parameters is a balance between sensitivity, resolution, and total experiment time. The following parameters are recommended for a standard ¹³C{¹H} experiment on a 400 or 500 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or zgdc30 | A standard proton-decoupled experiment with a 30° pulse angle. This angle is a good compromise, providing significant signal enhancement for all carbons without requiring the very long relaxation delays needed for a 90° pulse, thus saving time. [6] |

| Acquisition Time (AQ) | 1.0 - 2.0 s | Determines the digital resolution of the spectrum. A longer AQ provides better resolution but also increases the total experiment time. 1.0s is often sufficient for ¹³C. [7] |

| Relaxation Delay (D1) | 2.0 s | A delay between pulses to allow for T1 relaxation. Quaternary carbons have longer relaxation times. While a 2s delay is not fully quantitative, it ensures these carbons are adequately observed in a reasonable time. [7] |

| Number of Scans (NS) | 1024 - 4096 | ¹³C has low natural abundance and sensitivity, requiring signal averaging. The exact number will depend on the sample concentration. Start with 1024 and increase as needed to achieve a good signal-to-noise ratio. |

| Spectral Width (SW) | 240-250 ppm | This range (e.g., from -10 to 230 ppm) is wide enough to capture all expected carbon signals, from TMS to carbonyls. |